![molecular formula C26H24N4O3S B2629556 N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide CAS No. 422531-93-9](/img/structure/B2629556.png)
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the benzodioxole and quinazoline moieties in its structure suggests that it may exhibit interesting pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Quinazoline Core: The quinazoline core can be synthesized via the condensation of anthranilic acid with formamide.
Coupling Reactions: The benzodioxole and quinazoline intermediates are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.
Benzodioxole Compounds: Like piperonyl butoxide, used as a pesticide synergist.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide is unique due to its specific combination of benzodioxole and quinazoline moieties, which may confer distinct biological activities and therapeutic potential.
Biologische Aktivität
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- A benzodioxole moiety, known for its role in various biological activities.
- A quinazoline derivative, which has been associated with anticancer properties.
- A sulfanyl group that may enhance the compound's reactivity and biological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds containing quinazoline and benzodioxole structures often display significant anticancer properties. For instance, derivatives of quinazoline have been reported to inhibit tumor cell proliferation through various mechanisms, including:
- Inducing apoptosis in cancer cells.
- Inhibiting key signaling pathways involved in cancer progression.
A recent study highlighted the compound's ability to target glucose-starved tumor cells, suggesting a potential application in cancer therapy where nutrient deprivation is common .
Enzyme Inhibition
The compound may act as an enzyme inhibitor. Enzyme inhibition is crucial in drug design as it can modulate biochemical pathways associated with diseases. Specific studies have indicated that related benzodioxole derivatives exhibit inhibitory effects on enzymes such as α-amylase and other metabolic enzymes, which could be beneficial in managing conditions like diabetes .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Interaction with Receptors : The compound may interact with specific cellular receptors or enzymes, altering their activity.
- Signaling Pathway Modulation : It could influence various signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Recent studies provide insights into the biological activity of this compound:
- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations, indicating its potential as a chemotherapeutic agent .
- Metabolic Enzyme Inhibition : Another investigation focused on its inhibitory effects on α-amylase revealed promising results with an IC50 value comparable to known inhibitors, suggesting its potential utility in diabetes management .
- Synergistic Effects : Preliminary data suggest that when combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy through synergistic mechanisms .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}butanamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis involves multi-step reactions:
- Quinazoline Core Formation : Cyclocondensation of cyanamide salts with aminobenzophenones under reflux in glacial acetic acid (3–5 hours at 110–120°C) .
- Sulfanyl Group Incorporation : Nucleophilic substitution using thiol intermediates, with pH and temperature control (e.g., 40–60°C in DMF) to avoid disulfide byproducts .
- Purification : Crystallization in ethanol or acetonitrile improves yield (40–55% typical) .
Optimization : Monitor reaction progress via TLC (Rf values ~0.43–0.78) and adjust stoichiometry of benzylamine derivatives to enhance regioselectivity.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for benzodioxole protons (δ 5.9–6.1 ppm), quinazoline aromatic signals (δ 7.5–8.3 ppm), and sulfanyl-linked CH2 groups (δ 3.2–3.6 ppm) .
- HPLC : Use a C18 column with acetonitrile/water gradient (70:30 → 90:10) to assess purity (>95%) .
- Melting Point : Compare observed values (e.g., 192–200°C) to literature to confirm crystallinity .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
- Light Sensitivity : Use UV-Vis spectroscopy (λmax ~270 nm) to track photodegradation under UV light .
- Recommendations : Store at –20°C in amber vials with desiccants to prevent hydrolysis of the sulfanyl group .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the sulfanyl bridge in biological activity?
Methodological Answer:
- Isotopic Labeling : Synthesize a 35S-labeled analog to track metabolic pathways in vitro .
- Kinetic Analysis : Measure binding affinity (e.g., IC50) to target enzymes (e.g., GABA receptors) using fluorescence polarization assays .
- Computational Docking : Model interactions with protein active sites (e.g., quinazoline-binding kinases) using AutoDock Vina .
Q. What experimental designs are recommended to resolve contradictions in reported anticancer activity data?
Methodological Answer:
- Dose-Response Reproducibility : Test across multiple cell lines (e.g., MCF-7, HeLa) with standardized MTT assays (48-hour exposure, triplicate wells) .
- Off-Target Profiling : Use a kinase inhibitor panel (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- In Vivo Validation : Compare tumor regression in xenograft models (e.g., 10 mg/kg daily dosing) with positive controls (e.g., doxorubicin) .
Q. How can computational modeling predict metabolic liabilities of this compound?
Methodological Answer:
- ADMET Prediction : Use Schrödinger’s QikProp to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of benzodioxole) .
- Metabolite Identification : Simulate Phase I/II metabolism with BioTransformer 3.0, focusing on sulfanyl cleavage and glucuronidation .
- Structural Refinement : Replace labile groups (e.g., methyl on quinazoline) with trifluoromethyl to enhance metabolic stability .
Q. What strategies address low yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Optimize quinazoline cyclization in a continuous reactor (residence time 20–30 minutes) to improve throughput .
- Catalytic Optimization : Screen Pd/C or Ni catalysts for Suzuki couplings to reduce byproducts .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer extraction .
Q. How can researchers design structure-activity relationship (SAR) studies for derivative libraries?
Methodological Answer:
- Scaffold Diversification : Modify the benzylamino group (e.g., halogenation, methoxy substitution) and test IC50 shifts .
- 3D-QSAR Models : Generate CoMFA/CoMSIA maps using SYBYL-X 2.0 to prioritize synthetic targets .
- High-Throughput Screening : Use 384-well plates to assay 500+ analogs against kinase targets (e.g., EGFR, VEGFR2) .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(benzylamino)quinazolin-2-yl]sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-2-23(25(31)28-18-12-13-21-22(14-18)33-16-32-21)34-26-29-20-11-7-6-10-19(20)24(30-26)27-15-17-8-4-3-5-9-17/h3-14,23H,2,15-16H2,1H3,(H,28,31)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIGMAUOBBFERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.